Azimilide

Übersicht

Beschreibung

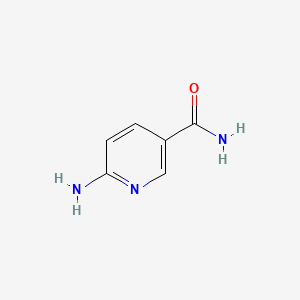

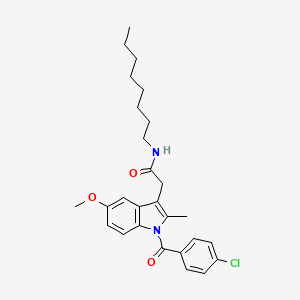

Azimilide is a class III antiarrhythmic drug primarily used to control abnormal heart rhythms. It is known for its ability to prolong the duration of the action potential and the refractory period in cardiac cells. This compound is particularly effective in blocking both the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier cardiac potassium channels .

Wirkmechanismus

The mechanism of action of azimilide involves blocking both the slowly conducting (I_Ks) and rapidly conducting (I_Kr) rectifier potassium currents in cardiac cells. This blockade results in the prolongation of the action potential and the refractory period, which helps in controlling abnormal heart rhythms. This compound also has weaker effects on sodium (I_Na) and calcium (I_CaL) currents .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of azimilide for lab experiments is that it has a relatively long half-life, which allows for sustained effects on cardiac function. It also has a high degree of selectivity for potassium channels, which reduces the likelihood of off-target effects. However, this compound can be difficult to work with due to its low solubility in water and its tendency to form aggregates in solution. In addition, its effects on cardiac function can be highly dependent on the experimental conditions, such as the presence of other drugs or the temperature of the tissue.

Zukünftige Richtungen

There are several future directions for research on azimilide. One area of interest is the development of more potent and selective analogs of the drug. Another area of interest is the investigation of this compound in combination with other drugs, such as beta blockers or calcium channel blockers. Finally, there is interest in the use of this compound in the treatment of other cardiac disorders, such as heart failure or ischemic heart disease.

Conclusion

This compound is a class III antiarrhythmic drug that has been extensively studied for its potential use in the treatment of various cardiac disorders. Its mechanism of action involves the blocking of potassium channels in the heart, which prolongs the action potential and prevents the development of arrhythmias. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on the drug. Overall, this compound represents a promising avenue for the treatment of cardiac arrhythmias and other cardiac disorders.

Wissenschaftliche Forschungsanwendungen

Azimilide has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study the effects of potassium channel blockers.

Biology: It is utilized in research to understand the electrophysiological properties of cardiac cells.

Medicine: this compound is investigated for its potential in treating atrial fibrillation and other cardiac arrhythmias. .

Industry: this compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.

Safety and Hazards

Azimilide carries some risk of torsade de pointes and rarely, neutropoenia . In rare cases, excessive prolongation of ventricular repolarization by this compound can result in predisposition towards severe ventricular arrhythmias . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Biochemische Analyse

Biochemical Properties

Azimilide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily blocks the slowly conducting (I_Ks) and rapidly conducting (I_Kr) rectifier potassium currents in cardiac cells . Additionally, this compound has blocking effects on sodium (I_Na) and calcium currents (I_CaL) . These interactions help to stabilize the cardiac action potential and prevent abnormal heart rhythms.

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in cardiac myocytes. It influences cell function by blocking potassium channels, which leads to the prolongation of the action potential and the refractory period . This action helps to prevent arrhythmias and maintain normal heart rhythms. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating ion channel activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific potassium channels in cardiac cells. This compound blocks both the slowly conducting (I_Ks) and rapidly conducting (I_Kr) rectifier potassium currents . This blocking action helps to prolong the action potential and the refractory period, thereby preventing abnormal heart rhythms. This compound also has blocking effects on sodium (I_Na) and calcium currents (I_CaL), which further contribute to its antiarrhythmic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have excellent oral absorption and a relatively long half-life . Studies have shown that this compound can maintain its antiarrhythmic effects over extended periods, although there is a risk of torsade de pointes and other adverse effects with long-term use . The stability and degradation of this compound in laboratory settings have been studied to ensure its efficacy and safety in clinical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving canine models, this compound has been shown to be effective in terminating both atrial and ventricular arrhythmias . At higher doses, this compound can cause toxic or adverse effects, such as torsade de pointes and prolonged QT intervals . It is important to carefully monitor and adjust the dosage of this compound to minimize these risks while maintaining its therapeutic benefits.

Metabolic Pathways

This compound is metabolized through several pathways in the body. It undergoes cleavage in vivo, resulting in the formation of two classes of structurally distinct metabolites . The primary metabolic pathways for this compound involve cytochrome P450 enzymes, including CYP1A1 and CYP3A4 . These metabolic pathways help to clear this compound from the body and ensure its proper functioning.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has excellent oral absorption and is distributed throughout the body . The volume of distribution and protein binding of this compound are important factors that influence its transport and distribution . This compound interacts with specific transporters and binding proteins that help to regulate its localization and accumulation within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within cardiac myocytes, where it exerts its antiarrhythmic effects . This compound targets specific potassium channels in the cell membrane, which helps to modulate ion channel activity and maintain normal heart rhythms . The localization of this compound within cardiac cells is crucial for its therapeutic efficacy and safety.

Vorbereitungsmethoden

The preparation of azimilide involves several synthetic routes and reaction conditions. One notable method includes the synthesis of this compound dihydrochloride crystal form I. This process involves the reaction of 1-[(5-(4-chlorophenyl)furan-2-yl)methylidene]amino-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione with hydrochloric acid to form the dihydrochloride salt . The industrial production of this compound typically involves large-scale synthesis and crystallization processes to ensure high purity and yield.

Analyse Chemischer Reaktionen

Azimilide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound N-oxide.

Reduction: Reduction reactions can lead to the formation of this compound hydantoin derivatives.

Substitution: this compound can undergo substitution reactions, particularly involving the chlorophenyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include this compound N-oxide and hydantoin derivatives .

Vergleich Mit ähnlichen Verbindungen

Azimilide is compared with other class III antiarrhythmic drugs such as sotalol and dofetilide. Unlike sotalol, which blocks I_Kr exclusively, this compound blocks both I_Kr and I_Ks, making it unique in its dual action. Dofetilide, on the other hand, is a highly selective I_Kr blocker. This compound’s ability to block both components of the delayed rectifier potassium channels gives it a broader spectrum of action .

Similar Compounds

- Sotalol

- Dofetilide

- Amiodarone

This compound’s unique dual-blocking mechanism and its efficacy in clinical trials make it a promising candidate for the treatment of cardiac arrhythmias.

Eigenschaften

| { "Design of the Synthesis Pathway": "Azimilide can be synthesized by a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "4-(2-aminophenyl)butyric acid", "thionyl chloride", "methylamine", "sodium hydroxide", "trimethylsilyl chloride", "magnesium", "ethyl bromide", "ethyl acetate" ], "Reaction": [ "The synthesis starts with the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with thionyl chloride to form 2,3-dichloro-5,6-dicyano-1,4-benzoquinone dichloride.", "The resulting compound is then reacted with 4-(2-aminophenyl)butyric acid in the presence of methylamine to form the corresponding amide.", "The amide is then subjected to a Hofmann rearrangement by treatment with sodium hydroxide and then with trimethylsilyl chloride to produce the corresponding isocyanate.", "The isocyanate is then reacted with magnesium to form the corresponding magnesium salt, which is then treated with ethyl bromide to form the ethyl ester of the isocyanate.", "The ethyl ester is then hydrolyzed to the corresponding carboxylic acid using sodium hydroxide.", "Finally, the carboxylic acid is esterified with ethanol in the presence of ethyl acetate and a catalytic amount of sulfuric acid to form Azimilide." ] } | |

CAS-Nummer |

149908-53-2 |

Molekularformel |

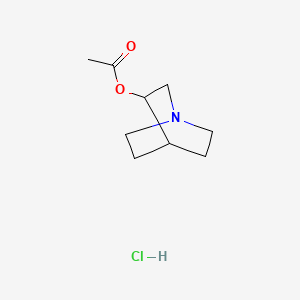

C23H28ClN5O3 |

Molekulargewicht |

458.0 g/mol |

IUPAC-Name |

1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16- |

InChI-Schlüssel |

MREBEPTUUMTTIA-XYGWBWBKSA-N |

Isomerische SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl |

SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |

Kanonische SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |

Synonyme |

1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride 2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride azimilide azimilide dihydrochloride azmilide NE 10064 NE-10064 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid](/img/structure/B1662395.png)

![4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol](/img/structure/B1662398.png)

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)